Ethyl 3-formyl-1H-pyrrole-2-carboxylate

Descripción

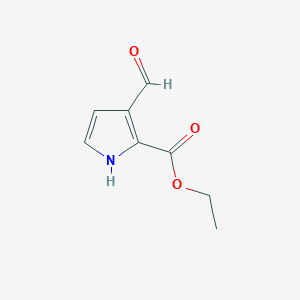

Ethyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 36131-43-8) is a heterocyclic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. Its structure features a pyrrole ring substituted with a formyl group at the 3-position and an ethyl ester at the 2-position (Figure 1). Key identifiers include:

- SMILES: CCOC(=O)C1=C(C=CN1)C=O

- InChIKey: DHBCCUBZOOUZAX-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted values range from 134.6 Ų ([M+H]⁺) to 156.4 Ų ([M+Na]+) .

This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive formyl and ester groups for further functionalization .

Propiedades

IUPAC Name |

ethyl 3-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-6(5-10)3-4-9-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBCCUBZOOUZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503019 | |

| Record name | Ethyl 3-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36131-43-8 | |

| Record name | Ethyl 3-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-formyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-formyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction is often employed due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups.

Major Products Formed

Oxidation: Ethyl 3-carboxy-1H-pyrrole-2-carboxylate

Reduction: Ethyl 3-hydroxymethyl-1H-pyrrole-2-carboxylate

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Common Synthetic Routes

The most prevalent method for synthesizing ethyl 3-formyl-1H-pyrrole-2-carboxylate is the Vilsmeier-Haack reaction , where an ethyl pyrrole derivative is treated with a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction allows for the selective introduction of the formyl group at the 3-position of the pyrrole ring, yielding high purity and yield.

Industrial Production

In industrial settings, large-scale synthesis often employs optimized reaction conditions to enhance yield and minimize by-products. The scalability of the Vilsmeier-Haack reaction is particularly advantageous for commercial production.

Chemical Reactivity

This compound exhibits diverse chemical reactivity, allowing it to undergo various transformations:

- Oxidation : The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction : The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution : The compound can participate in electrophilic substitution reactions at the pyrrole ring, particularly at the 2-position due to the electron-donating nature of the nitrogen atom.

Major Products Formed

The reactions involving this compound can yield various products:

- From Oxidation : Ethyl 3-carboxy-1H-pyrrole-2-carboxylate.

- From Reduction : Ethyl 3-hydroxymethyl-1H-pyrrole-2-carboxylate.

- From Substitution : Various substituted pyrrole derivatives depending on the electrophile used.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for constructing complex organic molecules and heterocycles.

Biology and Medicine

In biological research, this compound is investigated for its potential applications in drug development. It acts as an intermediate in synthesizing biologically active molecules, including those with antiviral, anticancer, and antimicrobial properties. For instance, derivatives of this compound have been explored for their efficacy against certain viruses and cancer cell lines.

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in producing dyes, pigments, and specialty chemicals. Its unique properties allow it to be incorporated into various formulations that require specific reactivity or stability.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized and evaluated for antiviral activity. Studies indicate that certain modifications to the structure enhance efficacy against specific viral targets, showcasing the compound's potential in medicinal chemistry .

Case Study 2: Agrochemical Development

The compound has also been utilized in developing agrochemicals. Its derivatives have shown promise as herbicides or fungicides due to their ability to disrupt biochemical pathways in target organisms. Research has focused on optimizing these compounds for increased potency and reduced environmental impact .

Mecanismo De Acción

The mechanism of action of ethyl 3-formyl-1H-pyrrole-2-carboxylate is primarily related to its ability to participate in various chemical reactions due to the presence of the formyl and ester functional groups. These groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The nitrogen atom in the pyrrole ring also contributes to its reactivity by donating electron density, facilitating electrophilic substitution reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their similarities/differences:

| Compound Name | CAS No. | Similarity Score | Substituent Differences | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 4-formyl-1H-pyrrole-2-carboxylate | 7126-57-0 | 0.96 | Formyl at 4-position | 167.16 |

| Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | 67858-47-3 | 0.92 | Methyl ester, methyl at 1-position | 167.15 |

| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | 7126-50-3 | 0.81 | Formyl at 5-position | 167.16 |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 2199-59-9 | 0.78 | Formyl at 5-position, methyl at 2,4-positions | 195.21 |

Key Observations :

- Positional Isomerism : Ethyl 4-formyl-1H-pyrrole-2-carboxylate (similarity 0.96) differs only in the formyl group’s position (4 vs. 3), which alters electronic distribution and reactivity .

- Steric Hindrance : Additional methyl groups (e.g., Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) increase steric bulk, affecting solubility and reaction kinetics .

Insights :

Physical and Spectroscopic Properties

Table 3: Spectroscopic and Physical Data

| Compound | ¹H NMR (δ, ppm) | ESIMS (m/z) | CCS ([M+H]⁺, Ų) |

|---|---|---|---|

| Ethyl 3-formyl-1H-pyrrole-2-carboxylate | 12.52 (s, 1H, NH), 9.88 (s, 1H, CHO) | 168.1 | 134.6 |

| Ethyl 4-formyl-1H-pyrrole-2-carboxylate | 12.10 (s, 1H, NH), 9.91 (s, 1H, CHO) | 168.1 | 135.2 |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 2.22 (s, 3H, CH₃), 1.32 (t, 3H, CH₂CH₃) | 196.2 | 142.8 |

Notes:

Actividad Biológica

Ethyl 3-formyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its physiological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a pyrrole ring with a formyl group at the 3-position and an ethyl ester at the 2-position. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack formylation method, which allows for the introduction of the formyl group into the pyrrole structure. This method has been demonstrated to yield high purity and good yields of the desired compound .

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antitumor properties. A study evaluated various pyrrole derivatives against several human cancer cell lines (A-431, A-549, MDA-MB-468) and found that certain modifications to the structure enhanced their cytotoxic effects. Notably, compounds with a similar structure showed promising results in inhibiting tumor cell proliferation .

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. This compound has shown activity against various bacterial strains, including multidrug-resistant strains. The mechanism of action is believed to involve interference with bacterial topoisomerases, which are crucial for DNA replication and repair .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. The compound appears to inhibit the production of pro-inflammatory cytokines in immune cells, which could have implications for treating inflammatory diseases .

Case Studies

Case Study 1: Antitumor Evaluation

A series of ethyl pyrrole derivatives were synthesized and tested for their antitumor activity. Among them, this compound demonstrated significant inhibition of cell viability in cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

In a screening study against various pathogens, this compound exhibited notable antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a new antimicrobial agent .

Q & A

Q. What are the common synthetic routes for Ethyl 3-formyl-1H-pyrrole-2-carboxylate?

The compound is synthesized via formylation of pyrrole-2-carboxylate derivatives. A key method involves the Vilsmeier-Haack reaction , where a formyl group is introduced at the 3-position of the pyrrole ring. For instance, 2-pyrrolyl trichloromethyl ketone intermediates can be alcoholized with ethanol to yield esters, followed by formylation under controlled conditions . Alternative routes include direct condensation of ethyl pyrrole-2-carboxylate with formylating agents like oxalyl chloride or trifluoroacetic anhydride, avoiding moisture-sensitive reagents for higher yields .

Q. How is NMR spectroscopy used to confirm the structure of this compound and its derivatives?

¹H and ¹³C NMR are critical for structural elucidation. For example:

- The formyl proton appears as a singlet at δ ~9.3–9.5 ppm in CDCl₃.

- The ethyl ester group shows a quartet (δ ~4.3 ppm, J = 7.2 Hz) and triplet (δ ~1.3 ppm) for the CH₂ and CH₃ groups, respectively.

- Substituents on the pyrrole ring (e.g., phenyl, hydroxyethyl) exhibit distinct splitting patterns in aromatic and aliphatic regions . Advanced techniques like COSY and HSQC resolve overlapping signals in complex derivatives .

Q. What are the typical functionalization strategies for this compound in medicinal chemistry?

Common modifications include:

- Acylation : Reacting the 3-formyl group with benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) to form ketone derivatives .

- Sulfonylation : Introducing sulfamoyl groups via reactions with tosyl chloride or dimethylsulfamoyl benzoyl chloride .

- Heterocycle fusion : Using azirines or pyridine derivatives to construct fused-ring systems, enhancing pharmacological activity .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the reactivity of this compound?

Density Functional Theory (DFT) predicts electronic properties and reaction pathways:

- Electrophilicity : The formyl group’s electrophilic nature is quantified using Fukui indices, explaining its preference for nucleophilic attack .

- Hydrogen bonding : DFT calculations validate intramolecular N–H⋯O interactions in crystal structures, stabilizing planar conformations .

- Reaction mechanisms : Transition-state modeling for formylation reactions identifies rate-determining steps and solvent effects .

Q. What crystallographic tools are essential for resolving structural ambiguities in derivatives?

Single-crystal X-ray diffraction with SHELX software is standard for:

- Determining bond lengths/angles (e.g., C=O bond ~1.21 Å in esters).

- Identifying disorder in substituents (e.g., trifluoromethyl groups) via refinement .

- Validating hydrogen-bonding networks (e.g., N–H⋯O interactions in packing diagrams) .

Q. What strategies resolve contradictions in spectroscopic data from different synthetic approaches?

- Cross-validation : Compare NMR data of intermediates (e.g., 2-pyrrolyl trichloromethyl ketone) across routes to identify impurities .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas when yields vary (e.g., 48% vs. 30% for similar derivatives) .

- Reaction optimization : Adjusting solvent polarity (e.g., DMF vs. CH₂Cl₂) and catalysts (e.g., DMAP) improves reproducibility .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier formylation | POCl₃, DMF, 0°C → RT | 65–70 | |

| Benzoylation | 3-Fluoro-2-iodobenzoyl chloride | 23–30 | |

| Sulfonylation | Tosyl chloride, DMAP, CH₂Cl₂ | 81–89 |

Q. Table 2: Computational vs. Experimental Bond Lengths (Å)

| Bond Type | DFT Calculation | X-ray Data |

|---|---|---|

| C=O (ester) | 1.22 | 1.21 |

| C–N (pyrrole) | 1.38 | 1.37 |

| C–F (trifluoromethyl) | 1.34 | 1.33 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.